molecular formula C11H18BrNO4 B13555940 1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate

1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate

Cat. No.: B13555940
M. Wt: 308.17 g/mol
InChI Key: DVCGCYQHVATSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20BrNO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Hydrochloric Acid (HCl): Used for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate involves its reactivity with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
  • tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

Uniqueness

1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate is unique due to its dual ester groups and bromomethyl functionality, which provide distinct reactivity patterns compared to other azetidine derivatives. This uniqueness makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H18BrNO4

Molecular Weight

308.17 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(bromomethyl)azetidine-1,3-dicarboxylate

InChI

InChI=1S/C11H18BrNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3

InChI Key

DVCGCYQHVATSOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CBr)C(=O)OC

Origin of Product

United States

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